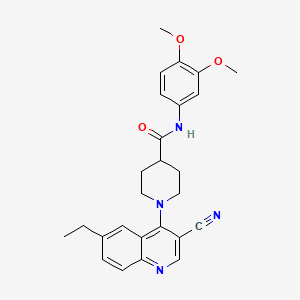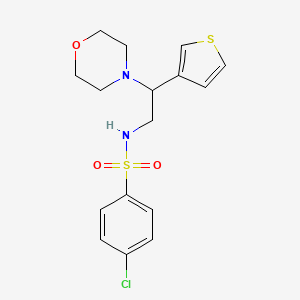
5-メチル-1-フェニル-1H-ピラゾール-4-カルボン酸N-(2-((3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル)メチル)フェニル)アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound composed of diverse aromatic rings and heterocyclic structures. It is characterized by the presence of functional groups that contribute to its unique chemical properties. The compound finds utility in various research and industrial applications due to its distinctive structural features.
科学的研究の応用
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has extensive applications in multiple scientific fields:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules, catalyst design, and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an inhibitor or activator of certain biological pathways, impacting studies in enzymology, protein interactions, and cellular processes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceutical intermediates due to its versatile chemical reactivity.
作用機序
Target of Action
Furan derivatives have been heavily studied due to their therapeutic potentials against certain types of tumors .
Mode of Action
Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Result of Action
Several schiff bases have exhibited potent antibacterial, antifungal, anticancer, and diuretic activities .
準備方法
: Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, each requiring precise reaction conditions such as temperature, solvents, and catalysts.
Formation of 1,2,4-oxadiazole intermediate: Starting from a furan derivative, the reaction involves condensation with a hydrazide compound under acidic conditions to yield the oxadiazole ring.
Coupling reactions: The formed oxadiazole intermediate is coupled with a suitable halogenated benzene derivative in the presence of a base to form the desired phenyl-oxadiazole structure.
Final construction: The pyrazole ring is then introduced through cyclization reactions involving appropriate reagents and conditions, followed by the coupling with the carboxamide moiety.
Industrial Production Methods: In industrial settings, the production process is optimized for yield and efficiency. Large-scale synthesis may involve continuous flow reactors, automated control systems, and scalable reaction conditions to meet the demand for high-purity compounds.
化学反応の分析
: Types of Reactions:
Oxidation: The compound can undergo oxidation reactions leading to the formation of various oxides and peroxides depending on the applied oxidizing agents and conditions.
Reduction: Reduction reactions involve the conversion of carbonyl or nitro groups into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide under controlled conditions.
Reduction: Common reducers include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Typical reagents involve halogenated compounds, nucleophiles like amines or alcohols, and catalysts such as palladium or copper complexes.
Major Products Formed from These Reactions: The products of these reactions depend on the specific pathway and conditions but may include various functionalized derivatives with modified aromatic and heterocyclic rings.
類似化合物との比較
: N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is compared with similar compounds such as:
N-(2-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-carboxamide
N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxamide
The uniqueness of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to other related compounds.
特性
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-32-22)21-12-7-13-31-21/h2-13,15H,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXYCFWDRKXJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)


![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
![6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2509250.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)




![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

